N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, the cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins involved in cell proliferation and survival . The compound may also inhibit the activity of certain enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound has similar anticancer properties but differs in its molecular structure and specific biological activities.
N-[3-(benzothiazol-2-yl)phenyl]amine: This compound is known for its antibacterial properties and has a different mechanism of action compared to benzoxazole derivatives.
Properties
Molecular Formula |
C24H18N2O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c1-14-10-11-20-18(12-14)15(2)22(28-20)23(27)25-17-7-5-6-16(13-17)24-26-19-8-3-4-9-21(19)29-24/h3-13H,1-2H3,(H,25,27) |
InChI Key |
FZLDIDBLMKHTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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